molecular formula C11H10N2O3 B15311069 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15311069
M. Wt: 218.21 g/mol
InChI Key: SIWHRVPQHNAJHJ-UHFFFAOYSA-N
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Description

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a carboxylic acid group and a 2-methylbenzyl substituent. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzyl hydrazine with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical properties.

    Benzoxazoles: Similar in structure but with an oxygen atom replacing one of the nitrogen atoms in the ring.

    Benzimidazoles: Contain a fused benzene and imidazole ring, exhibiting different pharmacological profiles.

Uniqueness

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a 2-methylbenzyl group and a carboxylic acid moiety enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15)

InChI Key

SIWHRVPQHNAJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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